N-(2-(1H-Indol-5-yl)ethyl)acetamide

Description

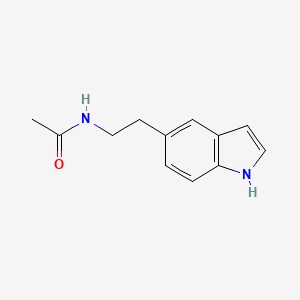

N-(2-(1H-Indol-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring an indole moiety substituted at the 5-position and linked via an ethyl chain to the acetamide group. The indole core, a bicyclic aromatic structure with a pyrrole ring fused to a benzene ring, is a hallmark of bioactive molecules, including neurotransmitters (e.g., serotonin) and hormones (e.g., melatonin) . The absence of additional substituents on the indole ring distinguishes this compound from many derivatives, making it a structurally simplified candidate for pharmacological studies. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 218.26 g/mol (calculated).

Properties

IUPAC Name |

N-[2-(1H-indol-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-6-4-10-2-3-12-11(8-10)5-7-14-12/h2-3,5,7-8,14H,4,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAVAWGUFNZWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482964 | |

| Record name | Acetamide, N-[2-(1H-indol-5-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58491-47-7 | |

| Record name | Acetamide, N-[2-(1H-indol-5-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-5-yl)ethyl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-5-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed.

Major Products Formed

Oxidation: Indole-2-carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(1H-Indol-5-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in biological processes and as a precursor to bioactive molecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-5-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation. The compound’s acetyl group can also participate in acetylation reactions, modifying protein function and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations:

Indole Substitution Position: The indol-5-yl position in the target compound contrasts with indol-3-yl in melatonin and other derivatives. For example, melatonin’s 3-substituted indole is critical for binding melatonin receptors, whereas a 5-substituted indole may favor interactions with serotonin receptors or novel targets .

Functional Group Modifications: Methoxy Groups (e.g., melatonin): Increase polarity and hydrogen-bonding capacity, enhancing receptor affinity but reducing membrane permeability . Adamantyl Groups (e.g., ): Enhance lipophilicity and metabolic stability, favoring antiviral or CNS applications .

Key Insights:

- Receptor Specificity : Melatonin’s 3-substituted indole and methoxy group are critical for MT1/MT2 binding, whereas the target compound’s 5-substituted indole may favor alternative targets like 5-HT receptors .

- Anti-Inflammatory Potential: Compounds with dual indole systems (e.g., ) show kinase inhibition, suggesting the target compound could be modified for similar applications .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

*logP values estimated using fragment-based methods.

Key Takeaways:

- The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier derivatives (e.g., adamantyl-containing compounds) .

- Polar Surface Area (PSA) : Higher PSA in nitro- or methoxy-substituted compounds correlates with reduced blood-brain barrier penetration, whereas the target compound’s PSA (~49 Ų) aligns with CNS-active drugs .

Biological Activity

N-(2-(1H-Indol-5-yl)ethyl)acetamide is a compound of significant interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the functionalization of indole derivatives. The structure can be represented as follows:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, a library of indole-based compounds was screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Among these, certain derivatives showed promising inhibitory effects with EC50 values ranging from 1.41 to 3.07 μM, suggesting that modifications at the indole position can enhance antiviral potency .

Neuroprotective Effects

Indole derivatives have also been investigated for neuroprotective properties. In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from glutamate-induced toxicity. The protective effects were assessed using cell viability assays (MTT assay), indicating that these compounds could mitigate oxidative stress and neuronal death .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound are noteworthy. Research has shown that certain indole derivatives can induce cell death in cancer cells through mechanisms such as methuosis—a form of cell death characterized by vacuole formation—without significantly affecting normal cells . This selective cytotoxicity is crucial for developing cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation, such as acetylcholinesterase and butyrylcholinesterase .

- Receptor Modulation : The indole structure allows for interactions with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection .

Case Study: Antiviral Screening

In a study focused on the antiviral potential of indole derivatives, a specific compound from the library was identified as having a strong inhibitory effect on SARS-CoV-2 RdRp. The study utilized a cell-based assay to evaluate the efficacy of 103 candidates, leading to the identification of several promising antiviral agents with low cytotoxicity .

Case Study: Neuroprotection in Glutamate Toxicity

Another research effort evaluated the neuroprotective effects of indole derivatives against glutamate-induced toxicity in neuronal cell lines (HT22 cells). MTT assays revealed that certain concentrations significantly improved cell viability compared to control groups treated with only vehicle solutions .

Data Tables

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Notes |

|---|---|---|---|---|

| Compound A | RdRp | 1.41 | Low | Strong antiviral activity |

| Compound B | RdRp | 3.07 | Low | Effective against SARS-CoV-2 |

| Compound C | Neurons | - | Moderate | Neuroprotective effects observed |

Q & A

Q. What are the common synthetic routes for N-(2-(1H-Indol-5-yl)ethyl)acetamide?

The compound is typically synthesized via condensation reactions between indole derivatives and acetamide precursors. For example, bromoacetamides can react with 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base at 35°C for 8 hours, followed by precipitation in ice-water . Alternatively, catalytic hydrogenation with Pd/C and ammonium formate in ethanol under reflux conditions can reduce intermediates to yield the final product .

Q. How is the structure of this compound characterized?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR peaks for indole protons typically appear between δ 6.8–7.2 ppm, while the acetamide methyl group resonates near δ 2.0 ppm. HRMS validates the molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₄N₂O₂: 218.1055) .

Q. What are the known pharmacological activities of this compound?

Structurally related indole-acetamide derivatives exhibit bioactivity in neurological and oncological contexts. For instance, N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide is a precursor to melatonin, which regulates circadian rhythms via melatonin receptor binding . Analogues with halogen or methoxy substitutions have shown potential as kinase inhibitors or apoptosis modulators .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves adjusting reaction conditions:

- Coupling agents : Replace traditional bases with TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) and lutidine in dry dichloromethane (DCM) to enhance efficiency .

- Temperature control : Prolonged stirring at lower temperatures (e.g., 25°C instead of 35°C) may reduce side reactions .

- Purification : Use flash chromatography with ethyl acetate/methanol (93:7) to isolate high-purity product .

Q. What advanced techniques resolve contradictions in pharmacological data for indole-acetamide derivatives?

Discrepancies in activity data (e.g., conflicting IC₅₀ values) can arise from assay variability or impurities. Solutions include:

- Orthogonal assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) methods.

- Analytical purity checks : Employ HPLC-MS to confirm compound integrity (>95% purity) .

- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., 5-methoxy vs. 5-hydroxy groups) .

Q. How can computational methods guide the design of this compound analogues?

Molecular docking studies using software like AutoDock Vina can predict binding interactions with targets (e.g., Bcl-2 or melatonin receptors). The indole ring’s planar structure and acetamide’s hydrogen-bonding capacity are key for ligand-receptor complementarity. For example, InChIKey FHCUAANSHQBFFW-UHFFFAOYSA-N (from related compounds) facilitates database searches for structural analogs .

Q. What strategies enable functionalization of the indole ring in this compound?

- Electrophilic substitution : Introduce halogens (e.g., iodine at C-2) using N-iodosuccinimide in acetic acid .

- Phosphonate incorporation : Replace the acetamide group with diethyl phosphonate via Arbuzov reaction, enhancing solubility for prodrug development .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids can add aryl/heteroaryl groups at C-5 .

Q. How is this compound quantified in biological matrices?

LC-MS/MS methods with deuterated internal standards (e.g., d₄-acetamide) are preferred. Chromatographic separation on a C18 column (gradient: 0.1% formic acid in water/acetonitrile) achieves baseline resolution. Detection limits as low as 1 ng/mL have been reported for similar indole derivatives .

Q. What factors influence the compound’s stability during storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole moiety.

- Moisture control : Use desiccants to avoid hydrolysis of the acetamide group.

- pH : Neutral buffers (pH 6–8) prevent deacetylation .

Methodological Considerations

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Convert the acetamide to a methyl ester, improving aqueous solubility .

Q. What purification techniques are optimal for scale-up?

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves closely related impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.